tert-Butyl 4-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-3,3-difluoropiperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-3,3-difluoropiperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a cyano group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-3,3-difluoropiperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, introduction of the cyano group, and attachment of the dioxaborolane moiety. Common reagents used in these reactions include boronic acids, cyanides, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-3,3-difluoropiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce amines or other reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-3,3-difluoropiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological targets could make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required .
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of advanced materials, including polymers and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-3,3-difluoropiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The cyano group, dioxaborolane moiety, and difluoropiperidine ring can participate in various binding interactions with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, boronic acid esters, and cyano-containing molecules. Examples include:
- Piperidine-1-carboxylates
- Boronic acid derivatives
- Cyano-substituted aromatic compounds
Properties
Molecular Formula |
C23H31BF2N2O5 |
---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
tert-butyl 4-[2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-3,3-difluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C23H31BF2N2O5/c1-20(2,3)31-19(29)28-11-10-18(23(25,26)14-28)30-17-9-8-16(12-15(17)13-27)24-32-21(4,5)22(6,7)33-24/h8-9,12,18H,10-11,14H2,1-7H3 |
InChI Key |
QKNOZPVEEPCTKB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCN(CC3(F)F)C(=O)OC(C)(C)C)C#N |
Origin of Product |
United States |
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